

Chemical structure of Keramaphidin B alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Keramaphidin B	
Cat. No.:	B1252032	Get Quote

An In-depth Technical Guide to the Chemical Structure of Keramaphidin B Alkaloid

Introduction

Keramaphidin B is a structurally complex pentacyclic marine alkaloid belonging to the manzamine class of natural products. First isolated in 1994 by Kobayashi and colleagues from the Okinawan marine sponge Amphimedon sp., its intricate architecture has made it a compelling target for total synthesis and a subject of interest for its biological activity.[1][2] Notably, its discovery followed a landmark 1992 biosynthetic hypothesis by Baldwin and Whitehead, who postulated **Keramaphidin B** as a key intermediate in the biogenesis of other manzamine alkaloids.[1][3][4] This guide provides a detailed overview of its chemical structure, isolation, structure elucidation, and biological significance.

Chemical Structure

The chemical structure of **Keramaphidin B** is characterized by a unique and highly congested pentacyclic framework. This framework consists of a central, rigid [2.2.2] azabicyclic core (a 1,4-etheno-2,7-decahydronaphthyridine system) fused to two large macrocyclic rings, one 11-membered and one 13-membered.[4][5][6] The structure possesses four stereogenic centers, one of which is a quaternary carbon, adding to its synthetic challenge.[1][6]

Initially, **Keramaphidin B** was isolated as a scalemic mixture, and both enantiomers have been separated using chiral HPLC.[3][5] The absolute stereochemistry of the (+)-enantiomer was later determined to be (1R, 4S, 4aR, 8aS).[5]



Isolation and Structure Elucidation Isolation Protocol

Keramaphidin B was first isolated from the marine sponge Amphimedon sp., collected in Okinawa, Japan. A detailed experimental protocol for the isolation, as described by Kobayashi et al. (1994), would typically involve the following steps:

- Extraction: The sponge material is homogenized and extracted with an organic solvent, such as methanol or a chloroform/methanol mixture, to isolate the crude alkaloid fraction.
- Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning (e.g., between ethyl acetate and water) to separate compounds based on polarity.
- Chromatography: The organic-soluble fraction is then purified through a series of column chromatography steps, likely using silica gel and eluting with a gradient of solvents (e.g., hexane, ethyl acetate, methanol).
- Final Purification: High-Performance Liquid Chromatography (HPLC), often on a reversephase column (e.g., C18), is used for the final purification to yield pure **Keramaphidin B**. Chiral HPLC can be employed to separate the enantiomers.[5]

Structure Elucidation Methodologies

The structure of **Keramaphidin B** was originally determined through a combination of spectroscopic techniques and X-ray crystallography.[4][5]

- Spectroscopic Analysis:
 - Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 2D NMR experiments, including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were crucial for establishing the connectivity of the atoms within the complex pentacyclic system.[5]



- X-ray Crystallography: Single-crystal X-ray analysis provided unambiguous confirmation of the relative stereochemistry of the four stereogenic centers.[4][5]
- Determination of Absolute Stereochemistry: The absolute configuration was established by Kobayashi et al. in 1996. This was achieved by analyzing the ¹H NMR data of Mosher's esters (MTPA esters) prepared from a 9,10-dihydroxy derivative of **Keramaphidin B**.[5]

The structural assignment has since been unequivocally confirmed through multiple total syntheses, where the spectroscopic data of the synthetic material matched that of the natural product.[5]

Biological Activity

Keramaphidin B has demonstrated significant cytotoxic activity against several cancer cell lines. This biological activity is a key driver for the interest in its synthesis and the development of analogues.

Quantitative Cytotoxicity Data

The following table summarizes the reported in vitro cytotoxicity of **Keramaphidin B**.

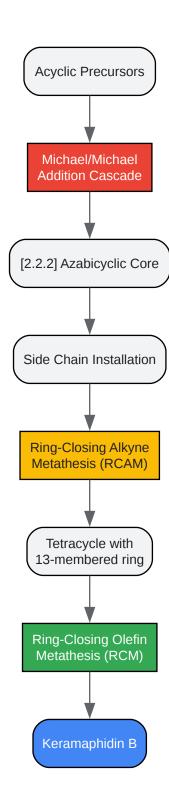
Cell Line	Cancer Type	IC₅₀ (μg/mL)	IC ₅₀ (μM)	Reference
P388	Murine Leukemia	0.28	~0.64	[1][2]
КВ	Human Epidermoid Carcinoma	0.28	~0.64	[1][2]

Biosynthesis and Total Synthesis The Baldwin-Whitehead Biosynthetic Hypothesis

Keramaphidin B is a central component of the Baldwin-Whitehead hypothesis for the biosynthesis of manzamine alkaloids. This proposed pathway involves a key intramolecular [4+2] Diels-Alder cycloaddition.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Towards the total synthesis of keramaphidin B PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Unified Approach to Polycyclic Alkaloids of the Ingenamine Estate: Total Syntheses of Keramaphidin B, Ingenamine, and Nominal Njaoamine I PMC [pmc.ncbi.nlm.nih.gov]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclic Allene Approach to the Manzamine Alkaloid Keramaphidin B PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure of Keramaphidin B alkaloid].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1252032#chemical-structure-of-keramaphidin-b-alkaloid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com